molecular formula C24H16Cl3N3O B11486847 4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one

4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one

Cat. No.: B11486847
M. Wt: 468.8 g/mol
InChI Key: DLCSFPIPPIOMSF-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-5-(3,4-DICHLOROPHENYL)-1-METHYL-2-PHENYL-1H,2H,3H,5H-PYRROLO[3,4-C]PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-5-(3,4-DICHLOROPHENYL)-1-METHYL-2-PHENYL-1H,2H,3H,5H-PYRROLO[3,4-C]PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with 3,4-dichlorobenzaldehyde to form an intermediate hydrazone. This intermediate then undergoes cyclization with methyl phenyl ketone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-5-(3,4-DICHLOROPHENYL)-1-METHYL-2-PHENYL-1H,2H,3H,5H-PYRROLO[3,4-C]PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-CHLOROPHENYL)-5-(3,4-DICHLOROPHENYL)-1-METHYL-2-PHENYL-1H,2H,3H,5H-PYRROLO[3,4-C]PYRAZOL-3-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-5-(3,4-DICHLOROPHENYL)-1-METHYL-2-PHENYL-1H,2H,3H,5H-PYRROLO[3,4-C]PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-5-(3,4-DICHLOROPHENYL)-1-METHYL-2-PHENYL-1H,2H,3H,5H-PYRROLO[3,4-C]PYRAZOL-3-ONE is unique due to its specific arrangement of phenyl and chlorine groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H16Cl3N3O

Molecular Weight

468.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenylpyrrolo[3,4-c]pyrazol-3-one

InChI

InChI=1S/C24H16Cl3N3O/c1-28-21-14-29(18-11-12-19(26)20(27)13-18)23(15-7-9-16(25)10-8-15)22(21)24(31)30(28)17-5-3-2-4-6-17/h2-14H,1H3

InChI Key

DLCSFPIPPIOMSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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